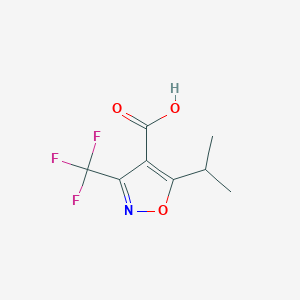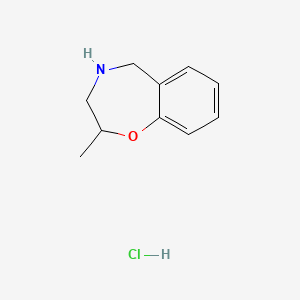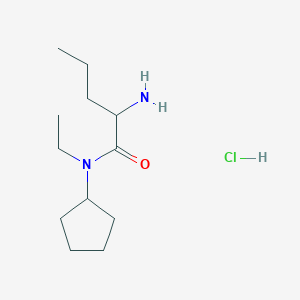
5-(Propan-2-yl)-3-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid
Vue d'ensemble
Description
5-(Propan-2-yl)-3-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid, commonly referred to as PTOCA, is an organic compound with a wide range of scientific applications. It is a colorless, volatile liquid with a melting point of -42°C and a boiling point of 77°C. PTOCA is a versatile compound that has been used in the synthesis of a variety of organic molecules, as well as in the study of various biochemical and physiological processes. In
Applications De Recherche Scientifique
Ruthenium-Catalyzed Synthesis
A study by Ferrini et al. (2015) describes the synthesis of 5-amino-1,2,3-triazole-4-carboxylates, which are useful for creating peptidomimetics or biologically active compounds based on the triazole scaffold. This process is influenced by the potential for undergoing the Dimroth rearrangement, which can be addressed using a ruthenium-catalyzed cycloaddition protocol (Ferrini, S., Chandanshive, J., Lena, S., Comes Franchini, M., Giannini, G., Tafi, A., & Taddei, M., 2015).
Synthesis of Triazoles
Usachev et al. (2011) detailed the synthesis of highly functionalized CF3-1,2,3-triazoles, which are derivatives of 4-Aryl-6-(trifluoromethyl)-2H-pyran-2-ones. These compounds have potential applications in various fields of organic and medicinal chemistry (Usachev, B., Usachev, S., Röschenthaler, G., & Sosnovskikh, V., 2011).
Physical-Chemical Properties of Triazoles
Research conducted by Tatyana et al. (2019) focused on synthesizing and evaluating the physical-chemical properties of 5-pheneyhyl-4-R-3-thio-1,2,4-triazole and its derivatives. This study contributes to the understanding of the identity and structure of these compounds, which are crucial for their application in scientific research (Tatyana, I., Kaplaushenko, A., Nagorna, N., & Antonina, A., 2019).
Synthesis of Oxazole Derivatives
Prokopenko et al. (2010) worked on the synthesis of derivatives of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acid, which are useful for further chemical transformations. This research contributes to the expanding field of oxazole chemistry and its applications (Prokopenko, V. M., Pil'o, S., Vasilenko, A. N., & Brovarets, V., 2010).
Synthesis of Furan Derivatives
Koparır et al. (2005) synthesized furan derivatives from furan-2-carboxylic acid hydrazide, which are of interest due to their thiol-thione tautomeric equilibrium. Such compounds are significant in the development of new chemicals with potential applications in various scientific fields (Koparır, M., Çetin, A., & Cansiz, A., 2005).
Synthesis of Polymorphic Compounds
Mazur et al. (2017) investigated the polymorphism of biologically active 3-(4,5-diaryl-4H-1,2,4-triazole-3-yl)propenoic acid derivatives. This research is relevant for understanding the crystal structures and molecular conformations, which are essential for the pharmaceutical and material sciences industries (Mazur, L., Kozioł, A., Jarzembska, K., Paprocka, R., & Modzelewska-Banachiewicz, B., 2017).
Propriétés
IUPAC Name |
5-propan-2-yl-3-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO3/c1-3(2)5-4(7(13)14)6(12-15-5)8(9,10)11/h3H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNWINHZGMPNSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=NO1)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2-Bromophenyl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B1382549.png)



![3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B1382555.png)
![6-Benzyl-2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B1382557.png)
![5-(Bromomethyl)spiro[2.3]hexane](/img/structure/B1382558.png)
![3-Bromo-4-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1382559.png)
![3-Bromo-7-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1382561.png)
![tert-Butyl 1,9-dioxa-5,12-diazaspiro[6.6]tridecane-12-carboxylate](/img/structure/B1382563.png)
![Benzyl 3a-amino-5-oxohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B1382565.png)


![2-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]benzamide](/img/structure/B1382572.png)